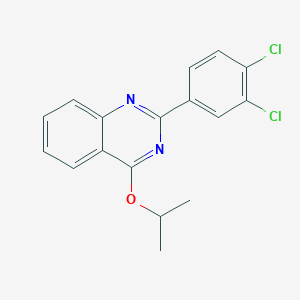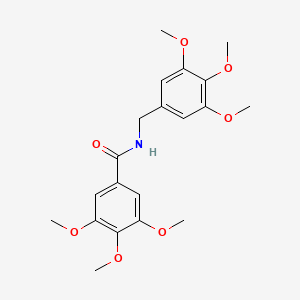![molecular formula C15H19N3O B4747026 N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B4747026.png)
N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide
Descripción general
Descripción
N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as TAK-242 and is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. TLR4 is a protein that plays a crucial role in the innate immune system, and its activation leads to the production of pro-inflammatory cytokines. TAK-242 has been shown to block TLR4 signaling and reduce inflammation, making it a promising candidate for the treatment of various inflammatory diseases.
Mecanismo De Acción
TAK-242 works by blocking the N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling pathway, which is activated by various stimuli such as lipopolysaccharides (LPS) and leads to the production of pro-inflammatory cytokines. N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling involves several proteins, including myeloid differentiation factor 2 (MD-2) and cluster of differentiation 14 (CD14), which bind to LPS and activate N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide. TAK-242 binds to a different site on MD-2 and prevents the binding of LPS, thereby blocking N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling and reducing inflammation.
Biochemical and Physiological Effects:
TAK-242 has been shown to have several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine production, the reduction of oxidative stress, and the suppression of cancer cell growth and metastasis. TAK-242 has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAK-242 is its specificity for N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide signaling, which allows for targeted inhibition of inflammation without affecting other immune functions. TAK-242 also has good bioavailability and can be administered orally or intravenously. However, TAK-242 has some limitations, including its relatively low potency compared to other N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide inhibitors and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several potential future directions for research on TAK-242, including the development of more potent N,3,4-trimethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide inhibitors, the investigation of TAK-242's effects on other immune functions, and the exploration of TAK-242's potential for combination therapy with other drugs. TAK-242's neuroprotective effects also warrant further investigation for its potential use in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
TAK-242 has been extensively studied for its potential applications in various fields, including immunology, oncology, and infectious diseases. In immunology, TAK-242 has been shown to inhibit the production of pro-inflammatory cytokines and reduce the severity of inflammatory diseases such as sepsis, arthritis, and colitis. In oncology, TAK-242 has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast, lung, and prostate cancer. In infectious diseases, TAK-242 has been shown to inhibit the replication of viruses such as influenza and hepatitis C virus.
Propiedades
IUPAC Name |
N,3,4-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-11-5-6-14(7-12(11)2)15(19)17(3)9-13-8-16-18(4)10-13/h5-8,10H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLONABFHJRXVFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=CN(N=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-[({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4746952.png)
![N-[2-(4-methyl-1-piperazinyl)ethyl]benzamide](/img/structure/B4746967.png)
![3-cyclopropyl-4-(difluoromethyl)-1-methyl-6-(5-methyl-2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4746970.png)
![N-[2-(4-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B4746981.png)

![(cyclohexylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4746991.png)
![2-chloro-N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B4747005.png)
![17-hydroxy-2-[(1-methyl-1H-pyrazol-4-yl)methylene]androstan-3-one](/img/structure/B4747010.png)
![ethyl 4-oxo-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-1,4-dihydro-5-pyrimidinecarboxylate](/img/structure/B4747016.png)

![methyl 2-{[(4-fluorophenyl)acetyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4747029.png)
![N-butyl-2-{[3-(2-furyl)acryloyl]amino}-3-(4-methoxyphenyl)acrylamide](/img/structure/B4747035.png)

![N-[2-(aminocarbonyl)phenyl]-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4747047.png)